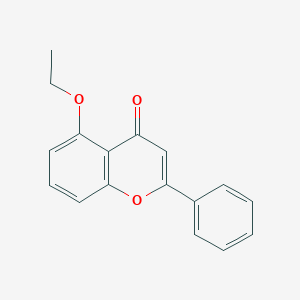
Ethyl N-butyl-N-cyanocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CL-394739 is a synthetic compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CL-394739 involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide with various reagents under controlled conditions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of CL-394739 often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of automated systems for precise control of reaction parameters and the implementation of purification techniques such as crystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: CL-394739 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of CL-394739 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of CL-394739 depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
CL-394739 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying cellular processes and molecular interactions. In medicine, CL-394739 is investigated for its potential therapeutic effects, including its role in drug development. Additionally, the compound finds applications in industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CL-394739 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins, modulating their activity, and influencing downstream signaling pathways. This can result in various biological effects, such as changes in gene expression, protein function, and cellular behavior .
Comparison with Similar Compounds
CL-394739 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or similar biological activities. For example, compounds with similar imidazo[1,2-b]pyridazin-3-yl cores or those that target the same molecular pathways can be considered for comparison. The unique aspects of CL-394739 may include its specific binding affinity, selectivity, and potency in various applications .
Properties
CAS No. |
187239-09-4 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl N-butyl-N-cyanocarbamate |
InChI |
InChI=1S/C8H14N2O2/c1-3-5-6-10(7-9)8(11)12-4-2/h3-6H2,1-2H3 |
InChI Key |
ZHSFFLFNJIBHCY-UHFFFAOYSA-N |
SMILES |
CCCCN(C#N)C(=O)OCC |
Canonical SMILES |
CCCCN(C#N)C(=O)OCC |
Synonyms |
Carbamic acid, butylcyano-, ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B63691.png)


![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoicacid](/img/structure/B63696.png)






![3,3-dimethyl-2H-furo[2,3-b]pyridine](/img/structure/B63710.png)


![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)
